Sodium creatine phosphate hydrate is classified as a phosphagen, which is a type of high-energy compound found in muscle tissues. It serves as a rapidly available energy source during short bursts of intense physical activity. The compound is derived from creatine, which is synthesized in the body from amino acids and is stored primarily in muscle cells. Sodium creatine phosphate hydrate exists in various hydrate forms, which can influence its stability and solubility in different environments .
The synthesis of sodium creatine phosphate typically involves the reaction between creatine monohydrate and phosphoric acid. A notable method outlined in recent patents involves the following steps:
This method operates under normal temperature and pressure conditions, making it energy-efficient and yielding high-quality products with minimal waste.
The molecular formula of sodium creatine phosphate hydrate can be represented as , where denotes the number of water molecules associated with the hydrate form. The structure consists of a creatine backbone linked to a phosphate group through an ester bond. The presence of sodium ions contributes to its solubility in water.
Crystallographic studies have shown that sodium creatine phosphate forms crystalline hydrates with distinct packing arrangements that can affect its stability and reactivity . The hydration state can vary, influencing its physical properties like solubility and bioavailability.
Sodium creatine phosphate participates in several important chemical reactions:
These reactions are critical for understanding how sodium creatine phosphate behaves under physiological conditions.
Sodium creatine phosphate functions primarily as an energy reservoir in muscle tissues. During intense exercise, it donates a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell:
This reaction is catalyzed by the enzyme creatine kinase and occurs rapidly, allowing for sustained muscular contraction during short-duration activities . The availability of sodium ions also aids in maintaining osmotic balance within cells.
Sodium creatine phosphate hydrate exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceuticals and sports nutrition.
Sodium creatine phosphate has numerous scientific applications:
Industrial synthesis of sodium creatine phosphate hydrate (CPS) employs chemical phosphorylation and enzymatic catalysis. The dominant method involves reacting creatine monohydrate with phosphorylating agents such as phosphorus oxychloride (POCl₃) in alkaline media, followed by sodium salt formation. A representative process dissolves creatine monohydrate in ethanol, reacts it with phosphoric acid to form creatine phosphate, and subsequently treats it with sodium hydroxide for salt formation [3] [7]. Alternative pathways utilize dicyclohexylcarbodiimide (DCC) as a dehydrating agent in ethyl acetate solvent, where creatine phosphate precipitates as an insoluble intermediate before alkaline hydrolysis yields CPS with >98% single-step yield [3]. Enzymatic approaches using creatine kinase exist but face scalability limitations due to substrate costs and lower yields (~70%) compared to chemical synthesis (>95% purity) [5] [9].
Critical purification steps include:
Table 1: Comparative Analysis of Industrial Synthesis Methods
Method | Reagents/Solvents | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
POCl₃ Alkaline Phosphorylation | POCl₃, NaOH, Ethanol | 93-95 | 99.5 | Low raw material cost |
DCC-Mediated Synthesis | DCC, DMAP, Ethyl acetate | >98 | 99.7 | Ambient temperature operation |
Enzymatic Catalysis | Creatine kinase, ATP | 70-75 | 98.5 | Stereoselectivity |
Crystallization parameters critically govern the hydrate morphology, particle size, and stability of CPS. The tetrahydrate (CPS·4H₂O) and heptahydrate (CPS·7H₂O) forms are industrially relevant, with CPS·4H₂O (marketed form) exhibiting superior storage stability. Anti-solvent crystallization using methanol/water mixtures (10:1 v/v) yields CPS·7H₂O, which converts to CPS·4.5H₂O (tetrahemihydrate) during controlled drying at 40-60°C under 0.008-0.1 MPa vacuum [1] [4]. Key crystallization variables include:
Optimal conditions established by patent CN103012472A involve dissolving crude CPS (0.5-1.1 g/ml water), decolorizing with activated carbon, and adding ethanol at 5-45°C to obtain tetrahydrate crystals with 99.5% purity and primary particle sizes of 67.1-70.2 μm [1].
Table 2: Crystallization Parameters for Hydrate Polymorphs
Hydrate Form | Anti-solvent | Water Activity (a_w) | Temperature Range (°C) | Characteristic Particle Size (μm) |
---|---|---|---|---|
CPS·7H₂O | Methanol | >0.85 | 5-10 | 40-50 |
CPS·4.5H₂O | Ethanol | 0.60-0.85 | 20-30 | 65-75 |
CPS·2H₂O | Acetone | <0.60 | 35-45 | 30-40 |
Hydrate interconversions occur via two distinct mechanisms during CPS manufacturing:
Solution-mediated transformation: Dissolves metastable hydrates followed by nucleation of stable forms. For example, CPS·7H₂O crystallized from methanol/water dissolves upon water activity increase, enabling CPS·4.5H₂O nucleation. This dominates in aqueous suspensions and involves three stages: dissolution → nucleation → crystal growth [4].
Solvent-mediated transformation: Solid-state conversion without dissolution, facilitated by solvent vapor diffusion. CPS·2H₂O exposed to 100% relative humidity transforms to CPS·4.5H₂O within 72 hours via water molecule incorporation into the crystal lattice. This process depends on structural similarity between hydrates and occurs through cooperative exchange along crystal channels [4] [2].
Critical transformation thresholds identified:
Industrial production faces three primary challenges in hydrate control:
Phase heterogeneity: Commercial products often contain CPS·4.5H₂O/CPS·2H₂O mixtures due to incomplete conversion during drying. This heterogeneity reduces batch reproducibility and necessitates stringent humidity control (<45% RH) during milling and packaging [4] [9].
Solvent management: Ethanol recycling during anti-solvent crystallization accumulates water (≤8% v/v), altering water activity and inducing undesired CPS·7H₂O formation. Continuous molecular sieve dehydration maintains ethanol purity but increases production costs by ~18% [3] [5].
Drying-induced transformations: Conventional tray drying causes gradient dehydration, forming surface-amorphous layers that absorb moisture during storage, triggering hydrate reconversion. Vacuum belt drying with controlled temperature zones (40°C → 25°C) enables uniform dehydration to CPS·4.5H₂O while minimizing amorphous content [1] [4].
Scalability solutions include:
Table 3: Stability Parameters of CPS Hydrate Forms
Parameter | CPS·2H₂O | CPS·4.5H₂O | CPS·7H₂O | Test Method |
---|---|---|---|---|
Hygroscopicity | Non-hygroscopic | Slight | High | Dynamic Vapor Sorption |
Storage Stability | >24 months | >36 months | 6 months | ICH Q1A Accelerated |
Dehydration Onset | 95°C | 75°C | 45°C | TGA/DSC |
Critical RH | 40% | 55% | 75% | Humidity Staging |
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